N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide
Description
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide is a synthetic organic compound featuring a fused anthra-isothiazol ring system substituted with a butanamide side chain. This structure combines the planar aromatic system of anthracene with the heterocyclic isothiazole ring, which is further functionalized by an amide group.
These analogs share the same anthra-isothiazol core but differ in the length of the alkyl chain in the amide substituent, influencing their physicochemical and pharmacological profiles .
Properties
CAS No. |
61931-40-6 |
|---|---|
Molecular Formula |
C18H14N2O2S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)butanamide |
InChI |
InChI=1S/C18H14N2O2S/c1-2-5-14(21)19-12-8-3-6-10-15(12)18(22)11-7-4-9-13-16(11)17(10)20-23-13/h3-4,6-9H,2,5H2,1H3,(H,19,21) |
InChI Key |
BVRCYEJSUZJJFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC2=C1C(=O)C3=C4C2=NSC4=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide typically involves multiple steps. One common method starts with the preparation of the anthraquinone core, followed by the introduction of the isothiazole ring. The final step involves the attachment of the butanamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the anthraquinone core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of dyes and pigments, owing to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular and Physicochemical Properties
The following table summarizes key properties of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide and its analogs:
Key Observations :
- Chain Length and Lipophilicity : Increasing the alkyl chain length from acetamide (C2) to butanamide (C4) enhances lipophilicity (LogP), suggesting improved membrane permeability but reduced aqueous solubility .
- Molecular Weight : The incremental addition of methylene groups increases molecular weight, which may influence pharmacokinetic properties such as absorption and distribution.
Analytical Characterization
- Propanamide Analogue : Characterized via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases. This method is scalable for pharmacokinetic studies and impurity isolation .
- Butanamide (Projected) : Likely requires similar HPLC conditions but with adjusted retention times due to increased hydrophobicity. Mass spectrometry (MS) compatibility may necessitate replacing phosphoric acid with formic acid .
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